molecular formula C16H14N2O3S B1221654 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B1221654
M. Wt: 314.4 g/mol
InChI Key: XVHOLOYSBGXKQB-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the benzoxazole ring or the thioether linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.
  • Potential applications in the development of new materials with unique properties.

Biology

  • Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

  • Potential use as a lead compound in drug discovery and development.
  • Studied for its pharmacological effects and mechanisms of action.

Industry

  • Possible applications in the development of new industrial chemicals or materials.
  • Used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide
  • 2-(1,3-benzoxazol-2-ylthio)-N-(4-methoxyphenyl)acetamide
  • 2-(1,3-benzoxazol-2-ylthio)-N-(2-chlorophenyl)acetamide

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature might enhance its solubility, stability, or interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H14N2O3S/c1-20-13-8-4-2-6-11(13)17-15(19)10-22-16-18-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3,(H,17,19)

InChI Key

XVHOLOYSBGXKQB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3O2

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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